4-Hydroxy-4'-iodobiphenyl

Drug Metabolism Cytochrome P450 Xenobiotic Biotransformation

4-Hydroxy-4'-iodobiphenyl is the preferred aryl iodide for Pd-catalyzed cross-couplings due to its low C-I bond dissociation energy (~57 kcal/mol vs. ~72 for C-Br), enabling faster reactions, lower catalyst loadings, and milder conditions. Its bifunctional –OH handle allows facile alkylation to 4-alkoxy-4'-iodobiphenyls (91-96% yield) for liquid crystal R&D. It serves as a selective AhR-mediated P450 induction probe (refractory to phenobarbitone, >10-fold induction by 3-methylcholanthrene) and as a validated negative control for mitochondrial complex I inhibitor screening. Supplied as a ≥98% pure, white to pale cream powder. Light-sensitive; store at 2-8°C.

Molecular Formula C12H9IO
Molecular Weight 296.1 g/mol
CAS No. 29558-78-9
Cat. No. B1226069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-4'-iodobiphenyl
CAS29558-78-9
Synonyms4-hydroxy-4'-iodobiphenyl
HIOP compound
Molecular FormulaC12H9IO
Molecular Weight296.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)I)O
InChIInChI=1S/C12H9IO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H
InChIKeyWJXIAMCDWSUSEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-4'-iodobiphenyl (CAS 29558-78-9): Chemical Identity and Core Procurement Specifications


4-Hydroxy-4'-iodobiphenyl (CAS 29558-78-9) is a halogenated biphenyl derivative, with molecular formula C12H9IO and molecular weight 296.10 g/mol, characterized by para-substitution of a hydroxyl group on one phenyl ring and an iodine atom on the other . Its bifunctional nature, featuring both a nucleophilic hydroxyl handle for further derivatization and an iodine atom suitable for transition metal-catalyzed cross-coupling reactions, makes it a versatile building block in organic synthesis . Commercially available in ≥98% purity, it is supplied as a white to pale cream powder or crystalline solid, typically light-sensitive and recommended for storage at 2-8°C or ambient temperatures away from light .

Why 4-Hydroxy-4'-iodobiphenyl Cannot Be Simply Substituted with Other 4-Halobiphenylols


The halogen atom in 4-halobiphenyl derivatives is not a trivial placeholder; it dictates distinct reactivity profiles, metabolic stability, and physicochemical properties that directly impact synthetic outcomes and material performance. While 4-hydroxy-4'-bromobiphenyl and 4-hydroxy-4'-chlorobiphenyl share the same biphenyl core, the carbon-iodine bond in 4-hydroxy-4'-iodobiphenyl exhibits significantly lower bond dissociation energy and higher reactivity in cross-coupling reactions compared to its bromo and chloro counterparts [1][2]. Furthermore, the metabolism of 4-iodobiphenyl is refractory to phenobarbitone induction but highly sensitive to 3-methylcholanthrene, a regulatory pattern distinct from 4-fluorobiphenyl and 4-bromobiphenyl, which are induced by both agents [3]. These differences preclude simple interchangeability in multi-step syntheses and biological studies.

Quantitative Differentiation of 4-Hydroxy-4'-iodobiphenyl (CAS 29558-78-9) from Closest Analogs


Metabolic Stability Divergence: 4-Iodobiphenyl Exhibits Distinct Cytochrome P450 Induction Profile vs. 4-Bromo and 4-Fluoro Analogs

In a comparative in vitro study using hepatic microsomes from immature male rats, the overall rate of metabolism of 4-iodobiphenyl to water-soluble metabolites was refractory to phenobarbitone induction but increased more than 10-fold following pretreatment with 3-methylcholanthrene. In contrast, 4-fluorobiphenyl and 4-bromobiphenyl showed 2-fold and 5- to 6-fold increases with both inducers [1]. This differential induction pattern indicates that 4-iodobiphenyl metabolism is mediated by distinct cytochrome P450 isoforms, making it unsuitable as a generic substitute in metabolic studies or as a prodrug scaffold where predictable biotransformation is required [1].

Drug Metabolism Cytochrome P450 Xenobiotic Biotransformation

Synthetic Yield Benchmark: 91-96% Alkylation Efficiency for 4-Alkoxy-4'-iodobiphenyl Synthesis

In the synthesis of 4-alkoxy-4'-iodobiphenyls, a key intermediate for fluorescent liquid crystals, treatment of 4-hydroxy-4'-iodobiphenyl with 1-haloalkane and potassium carbonate in DMF at room temperature achieves yields of 91-96% [1]. This high efficiency is attributed to the favorable nucleophilicity of the phenoxide derived from the iodo compound and the clean reaction conditions. While direct yield comparisons to the bromo analog under identical conditions are not reported in this study, the reported yield range establishes a performance benchmark that informs procurement for high-yield syntheses [1].

Organic Synthesis Liquid Crystals Etherification

Biological Activity Profiling: 4-Hydroxy-4'-iodobiphenyl (HIOP) Lacks Mitochondrial Complex I Inhibition vs. Polyethylene Glycol-Containing Iodobiphenyls

In a study evaluating novel complex I inhibitor 9bw and its analogues in human oral squamous cell carcinoma lines HSC4 and Ca9-22, 4-hydroxy-4'-iodobiphenyl (HIOP) showed no effect on mitochondrial complex I activity, whereas analogues containing 6 or 12 ethylene glycol (EG) units (I-BP-EG6 and I-BP-EG12) inhibited complex I to a similar extent as 9bw [1]. HPLC analysis confirmed that HIOP was incorporated into mitochondria abundantly, indicating that the lack of activity is not due to poor cellular uptake but rather the absence of the EG chain required for inhibitory function [1].

Anticancer Research Mitochondrial Biology Structure-Activity Relationship

Physicochemical Differentiation: Lower Melting Point (117-119°C) of 4-Hydroxy-4'-iodobiphenyl vs. 4-Hydroxy-4'-bromobiphenyl (164-166°C)

The melting point of 4-hydroxy-4'-iodobiphenyl is reported as 117-119°C [1], which is approximately 47°C lower than that of its bromo analog, 4-hydroxy-4'-bromobiphenyl (CAS 29558-77-8), which melts at 164-166°C . This significant difference in melting behavior arises from the larger atomic radius and weaker intermolecular interactions of iodine compared to bromine, impacting crystallization, solubility in organic solvents, and handling characteristics.

Material Science Crystallization Formulation

Class-Level Reactivity Advantage: Lower C-I Bond Dissociation Energy (57 kcal/mol) vs. C-Br (72 kcal/mol) in Aryl Halides

Carbon-iodine bonds in aryl iodides have a bond dissociation energy of approximately 57 kcal/mol, compared to 72 kcal/mol for carbon-bromine bonds in aryl bromides [1][2]. This class-level difference translates to higher reactivity and milder reaction conditions for 4-hydroxy-4'-iodobiphenyl in transition metal-catalyzed cross-couplings, such as Suzuki, Sonogashira, and Heck reactions, compared to its bromo analog. The weaker C-I bond facilitates oxidative addition to palladium(0) catalysts at lower temperatures and with less active catalyst systems [3].

Cross-Coupling Catalysis Bond Dissociation Energy

Photostability Considerations: 4-Hydroxy-4'-iodobiphenyl is Light-Sensitive, Requiring Controlled Storage vs. More Photostable Analogs

Commercial technical datasheets for 4-hydroxy-4'-iodobiphenyl explicitly classify the compound as 'Light sensitive' and recommend storage at 2-8°C or ambient temperatures protected from light . In contrast, 4-hydroxy-4'-bromobiphenyl technical datasheets do not typically highlight photolability as a primary storage concern . This difference arises from the weaker C-I bond, which is more susceptible to homolytic cleavage upon light exposure, leading to potential degradation or side reactions.

Chemical Storage Stability Handling

Optimal Use Cases for 4-Hydroxy-4'-iodobiphenyl (CAS 29558-78-9) Based on Differentiated Evidence


Synthesis of Fluorescent Liquid Crystalline Materials via High-Yield Etherification

4-Hydroxy-4'-iodobiphenyl serves as an ideal starting material for the synthesis of 4-alkoxy-4'-iodobiphenyls, which are key intermediates in fluorescent liquid crystal development. The reported 91-96% yield for alkylation under mild room temperature conditions [4] ensures efficient and scalable production of these building blocks. The iodine substituent remains intact for subsequent cross-coupling reactions to install functional groups that modulate liquid crystalline properties.

Metabolic Probe for Cytochrome P450 Isoform-Specific Induction Studies

The distinct metabolic induction profile of 4-iodobiphenyl—refractory to phenobarbitone but highly sensitive (>10-fold increase) to 3-methylcholanthrene [4]—makes it a valuable tool for studying aryl hydrocarbon receptor (AhR)-mediated P450 induction. It can be used as a selective substrate to isolate 3-methylcholanthrene-type induction pathways in hepatic microsome assays, unlike 4-fluoro or 4-bromo analogs that respond to both inducer classes.

Negative Control in Mitochondrial Complex I Inhibition Studies

In anticancer research targeting mitochondrial complex I, 4-hydroxy-4'-iodobiphenyl (HIOP) is an essential negative control. It lacks inhibitory activity against complex I despite being incorporated into mitochondria [4], confirming that the biphenyl core itself is not responsible for the antitumor effects observed with polyethylene glycol-containing iodobiphenyl analogues like 9bw. This specificity validates the SAR of novel complex I inhibitors.

High-Throughput Cross-Coupling Reactions Requiring Mild Conditions

Due to the inherently lower C-I bond dissociation energy (~57 kcal/mol) compared to C-Br bonds (~72 kcal/mol) [4], 4-hydroxy-4'-iodobiphenyl is the preferred aryl halide partner for palladium-catalyzed Suzuki, Sonogashira, and Heck couplings. The enhanced reactivity allows for faster reaction times, lower catalyst loadings, and milder temperatures, making it advantageous for high-throughput medicinal chemistry campaigns and automated synthesis platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-4'-iodobiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.